Allyl nonanoate
Overview
Description
Mechanism of Action
Target of Action
Allyl nonanoate, also known as Allyl pelargonate or Nonanoic acid, allyl ester , is a biochemical reagent The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As a fatty acid ester , it may interact with its targets through esterification, a common reaction in biochemistry involving the reaction of an alcohol with a carboxylic acid to produce an ester and water.
Biochemical Pathways
Result of Action
As a biochemical reagent , it may be used in various biological and life science related research. The specific effects would depend on the context of its use.
Action Environment
This compound may react vigorously with strong oxidizing agents. It can react exothermically with reducing agents (such as alkali metals and hydrides) to release gaseous hydrogen. It may also react exothermically with both acids and bases . These reactions suggest that the action, efficacy, and stability of this compound could be influenced by environmental factors such as the presence of oxidizing or reducing agents and the pH of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl nonanoate is typically synthesized through the esterification of nonanoic acid with allyl alcohol. This reaction is often carried out in the presence of an acid catalyst such as sulfuric acid or naphthalene-β-sulfonic acid. The reaction is conducted in a solvent like benzene under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and efficiency. The product is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions: Allyl nonanoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nonanoic acid and allyl alcohol.
Reduction: Allyl nonanol.
Substitution: Various substituted allyl derivatives.
Scientific Research Applications
Allyl nonanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products like perfumes, candies, and beverages
Comparison with Similar Compounds
Allyl hexanoate: Another ester with a fruity aroma, commonly used in flavorings.
Allyl acetate: Used in the production of perfumes and as a flavoring agent.
Ethyl nonanoate: Similar ester used in the fragrance industry.
Uniqueness: Allyl nonanoate is unique due to its specific combination of the allyl group and nonanoic acid, which imparts a distinct pineapple-like aroma. This makes it particularly valuable in the flavor and fragrance industry compared to other esters .
Properties
IUPAC Name |
prop-2-enyl nonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-12(13)14-11-4-2/h4H,2-3,5-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLWLDDOGSNSKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Record name | ALLYL NONANOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024447 | |
Record name | Allyl nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024447 | |
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Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl nonanoate is a clear very slightly yellow liquid with a fruity odor. (NTP, 1992), Liquid, Colourless oily liquid with a fruital cognac/pineapple odour | |
Record name | ALLYL NONANOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Allyl nonanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029763 | |
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Record name | Allyl nonanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/324/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
189 to 196 °F at 3 mmHg (NTP, 1992), 151.00 °C. @ 50.00 mm Hg | |
Record name | ALLYL NONANOATE | |
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URL | https://cameochemicals.noaa.gov/chemical/19736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Allyl nonanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029763 | |
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Flash Point |
84 °F (NTP, 1992) | |
Record name | ALLYL NONANOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, soluble in essential oils, flavour chemicals, and ethanol | |
Record name | ALLYL NONANOATE | |
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URL | https://cameochemicals.noaa.gov/chemical/19736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Allyl nonanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/324/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.841 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.872-0.880 | |
Record name | ALLYL NONANOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Allyl nonanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/324/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
7493-72-3 | |
Record name | ALLYL NONANOATE | |
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URL | https://cameochemicals.noaa.gov/chemical/19736 | |
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Record name | Allyl nonanoate | |
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Record name | Allyl nonanoate | |
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Record name | ALLYL NONANOATE | |
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Record name | Nonanoic acid, 2-propen-1-yl ester | |
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Record name | Allyl nonanoate | |
Source | EPA DSSTox | |
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Record name | Allyl nonan-1-oate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.486 | |
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Record name | ALLYL NONANOATE | |
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Record name | Allyl nonanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029763 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of allyl nonanoate in the essential oil of Lobelia pyramidalis?
A: this compound is a significant constituent of the essential oil extracted from Lobelia pyramidalis, comprising 8.47% of its total composition []. While not the most abundant compound in the oil, its presence contributes to the overall aroma profile and potentially to the oil's observed antimicrobial activity. Further research is needed to fully understand the specific role of this compound in the oil's biological activity.
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